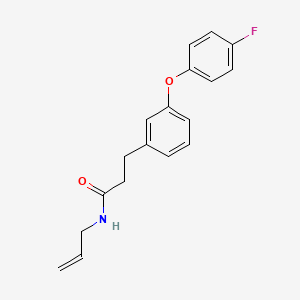

N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-3-(3-(4-fluorophenoxy)phenyl)propanamide” is likely an organic compound containing an amide group (-CONH2), a phenyl group (C6H5-), and a fluorophenoxy group (C6H4OF-). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s reasonable to assume that it could be synthesized through amide coupling reactions, where a carboxylic acid (3-(3-(4-fluorophenoxy)phenyl)propanoic acid) reacts with an amine (allylamine), possibly in the presence of a coupling agent .Chemical Reactions Analysis

Again, specific reactions involving this compound are not known. But in general, amides can undergo hydrolysis, especially under acidic or basic conditions, to form carboxylic acids and amines . The presence of the allyl group could potentially make this compound susceptible to reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amide group and the fluorophenoxy group) would influence its properties .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- S-1, a selective androgen receptor modulator (SARM), showed promise as a therapeutic agent for androgen-dependent diseases. Studies on rats explored its pharmacokinetics and metabolism, revealing low clearance, moderate distribution, and extensive metabolism, with significant implications for preclinical development (Wu et al., 2006).

Photochemistry in Drug Research

- The photochemistry of flutamide, an anticancer drug, was studied in various media. Investigations into the reaction mechanism, particularly under the influence of magnetic fields, provided insights into the photochemical pathways and potential for novel drug development strategies (Udagawa et al., 2011).

Novel Anticancer Compounds

- Research on N-hydroxy-3-phenyl-2-propenamides revealed their potential as inhibitors of human histone deacetylase, with significant antitumor activity demonstrated in vitro. This highlights their potential for therapeutic applications in cancer treatment (Remiszewski et al., 2003).

Antimicrobial Activity

- New 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This research indicates the versatility of propionamide derivatives in developing new therapeutic agents (Helal et al., 2013).

Synthesis and Characterization for Herbicidal Activity

- Novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were synthesized and showed effective herbicidal activity, demonstrating the application of these compounds in agricultural sciences (Liu et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-12-20-18(21)11-6-14-4-3-5-17(13-14)22-16-9-7-15(19)8-10-16/h2-5,7-10,13H,1,6,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLWGKISNNQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)